Vincristine Chloromethiodide
説明
特性
分子式 |
C₄₇H₅₈ClIN₄O₁₀ |
|---|---|
分子量 |
1001.34 |
同義語 |
6’-Chloromethylleurocristinium Iodide; N6’-Chloromethylleurocristinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Chloromethanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; Leurocristine Chloromethiodide; |
製品の起源 |
United States |
Technical Deep Dive: Vincristine Chloromethiodide Mechanism on Microtubules
[1]
Executive Summary
Vincristine Chloromethiodide is a quaternary ammonium salt derivative of the vinca alkaloid vincristine. While the parent compound (vincristine sulfate) is a cornerstone chemotherapy agent, the chloromethiodide variant serves primarily as a high-precision tool in structural biology and proteomics .[1] Its permanent positive charge alters membrane permeability and solubility, making it an ideal candidate for X-ray crystallography studies and as a stable isotope-labeled standard (e.g., Vincristine Chloromethiodide-d5) for mass spectrometry quantification.[1]
Mechanistically, it retains the core pharmacophore of vinca alkaloids: it binds to the vinca domain at the inter-dimer interface of
Chemical Identity & Structural Pharmacology[1][2]
The Quaternary Difference
Unlike clinically used vincristine sulfate, which exists in an equilibrium between protonated and unprotonated forms depending on pH, vincristine chloromethiodide is a quaternary ammonium salt .[1]
-
Parent Structure: Vincristine is a bisindole alkaloid composed of a catharanthine moiety and a vindoline moiety.[2]
-
Derivatization: The "chloromethiodide" designation indicates alkylation, typically at the accessible nitrogen of the catharanthine ring, using a chloromethyl group (
) with an iodide counterion.[1] -
Physicochemical Impact:
-
Permanent Charge: The nitrogen is permanently positively charged regardless of pH.
-
Membrane Impermeability: Unlike the parent drug, this derivative cannot passively diffuse across the cell membrane/Blood-Brain Barrier (BBB), restricting its utility in live-cell assays unless microinjected or used in permeabilized systems.[1]
-
Crystallographic Stability: The heavy atom (Iodide) and the fixed charge often facilitate better crystal lattice formation, aiding in the determination of absolute configurations (as seen historically with Vincristine Methiodide).[1]
-
Structural Binding Determinants
The molecule binds to the Vinca domain , a distinct site located at the interface between two tubulin heterodimers (inter-dimer interface) at the plus (+) end of the microtubule.[1]
| Feature | Description |
| Binding Site | |
| Interaction Type | Rapid, reversible binding (High affinity: |
| Conformational Change | Induces a "curved" conformation in the tubulin dimer, preventing it from fitting into the straight microtubule lattice.[1] |
Mechanism of Action: Molecular Dynamics
The mechanism of action is a cascade of thermodynamic destabilization events.
The "Wedge" Mechanism
Vincristine chloromethiodide acts as a "wedge" at the tip of the microtubule.
-
Binding: The drug binds to free tubulin dimers or the exposed ends of microtubules.
-
Curvature Induction: Binding forces the
-tubulin dimer into a curved geometry.[1] -
Steric Clash: This curved dimer cannot form the lateral bonds required for the cylindrical microtubule wall.
-
Capping: If it binds to the (+) end of a growing microtubule, it "caps" the end, preventing further addition of straight dimers.[1]
Kinetic Suppression vs. Depolymerization[1]
-
Low Concentrations (Nanomolar): The drug suppresses dynamic instability (the transition between growth and shrinkage).[1] It freezes the microtubule in a "paused" state, which is sufficient to trigger the Spindle Assembly Checkpoint (SAC) and arrest mitosis.[1]
-
High Concentrations (Micromolar): The drug causes bulk depolymerization and the formation of paracrystalline spiral aggregates . These are large, non-functional polymers of curved tubulin.[1]
Visualization: Molecular Pathway
The following diagram illustrates the progression from binding to mitotic arrest.
Caption: Logical flow of Vincristine Chloromethiodide induced microtubule destabilization and subsequent mitotic arrest.[1]
Experimental Protocols & Assay Design
For researchers using Vincristine Chloromethiodide (e.g., as a reference standard or structural probe), the following in vitro assay is the gold standard for verifying activity.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the inhibition of tubulin assembly by measuring light scattering (turbidity).
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).[1]
-
GTP (Guanozine triphosphate).[1]
-
PEM Buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2).[1]
-
Vincristine Chloromethiodide (dissolved in DMSO or aqueous buffer).[1]
Workflow:
-
Preparation: Keep all reagents on ice (
). -
Baseline: Prepare a blank with PEM buffer + GTP.[1]
-
Reaction Mix: Mix Tubulin (
) + GTP ( ) + Test Compound ( ). -
Initiation: Transfer to a pre-warmed (
) spectrophotometer cuvette. -
Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
Workflow Visualization
Caption: Step-by-step workflow for the turbidimetric analysis of tubulin polymerization inhibition.
Comparative Pharmacology
| Parameter | Vincristine Sulfate (Clinical) | Vincristine Chloromethiodide (Research) |
| Charge State | pH-dependent (Amine) | Permanent Positive (Quaternary Ammonium) |
| Cell Permeability | High (Passive diffusion + Transport) | Low (Requires permeabilization/injection) |
| Primary Use | Chemotherapy (ALL, Lymphomas) | X-ray Crystallography, Mass Spec Standard |
| Solubility | Water/Saline soluble | Highly Water Soluble |
| Mechanism | Microtubule Destabilization | Microtubule Destabilization (Identical binding) |
References
-
Gigant, B., et al. (2005).[1] Structural basis for the regulation of tubulin by vinblastine. Nature. Link[1]
-
Jordan, M. A., & Wilson, L. (2004).[1] Microtubules as a target for anticancer drugs. Nature Reviews Cancer.[1] Link
-
Lobert, S., et al. (1996).[1] Vinca alkaloid - induced curving of microtubule protofilaments.[1][3] Journal of Cell Biology. Link
-
Moncrief, J. W., & Lipscomb, W. N. (1965).[1] Structure of Leurocristine Methiodide Dihydrate by Anomalous Scattering Methods. Journal of the American Chemical Society. Link (Note: This seminal paper establishes the use of methiodide salts for vinca alkaloid structure determination, the precedent for chloromethiodide derivatives.)[1]
-
Santa Cruz Biotechnology. Vincristine Chloromethiodide-d5 Product Data. Link (Verifies the existence of the compound as a research standard).[1]
Molecular structure and chemical properties of vincristine chloromethiodide
The following technical guide provides an in-depth analysis of Vincristine Chloromethiodide , a specialized quaternary ammonium derivative of the chemotherapeutic agent vincristine.[1]
While vincristine sulfate is the clinical standard, the chloromethiodide form represents a critical chemical entity used primarily as a structural probe , a synthetic intermediate for bioconjugation, and a stable isotope-labeled internal standard (in its deuterated form) for high-precision pharmacokinetic profiling.[1][2]
Molecular Structure, Synthesis, and Analytical Applications[1]
Executive Summary
Vincristine Chloromethiodide (N-chloromethylvincristinium iodide) is a semi-synthetic derivative of the bisindole alkaloid vincristine.[1][2] Chemically, it is characterized by the quaternization of the bridgehead nitrogen in the catharanthine domain using a chloromethyl group.
This modification fundamentally alters the pharmacochemical profile of the parent molecule:
-
Charge State: Permanently cationic (quaternary ammonium), preventing passive diffusion across the blood-brain barrier (BBB).[1][2]
-
Reactivity: The chloromethyl moiety acts as an electrophilic handle, enabling further functionalization or cross-linking studies.[1]
-
Application: Its primary utility lies in bioanalytical chemistry (as a mass spectrometry standard) and structural biology (defining absolute configuration via heavy-atom derivative X-ray crystallography).[1][2]
Chemical Structure & Properties[2][3][4][5][6][7][8][9]
2.1 Molecular Architecture
The molecule retains the core bisindole skeleton of vincristine (vindoline fused with catharanthine) but undergoes specific alkylation.
| Feature | Specification |
| Chemical Name | 4'-Deoxy-4'-chloromethylvincristinium iodide (or N-chloromethylleurocristine iodide) |
| Molecular Formula | |
| Molecular Weight | ~1001.35 g/mol (varies by isotope) |
| Core Skeleton | Bisindole (Catharanthine-Vindoline dimer) |
| Modification Site | |
| Bonding Type | Quaternary Ammonium Salt (Ionic bond with Iodide) |
2.2 Structural Diagram (DOT Visualization)
The following diagram illustrates the structural relationship and the specific quaternization site.
Figure 1: Synthetic pathway and structural composition of Vincristine Chloromethiodide.
Synthesis & Reaction Mechanism[13]
The synthesis of vincristine chloromethiodide follows a classic
3.1 Experimental Protocol
Objective: Synthesis of Vincristine Chloromethiodide from Vincristine Sulfate.
-
Free Base Liberation:
-
Quaternization Reaction:
-
Solvent: Anhydrous Acetone or Acetonitrile (polar aprotic solvents favor
).[1][2] -
Reagent: Add excess Chloroiodomethane (
). -
Conditions: Incubate at room temperature for 24–48 hours in the dark (vinca alkaloids are light-sensitive).
-
Mechanistic Note: The bridgehead nitrogen (
) is sterically accessible and nucleophilic.[2] It attacks the methylene carbon of , displacing the iodide.
-
-
Purification:
3.2 Reaction Logic (Why this works)
The reaction relies on the differential nucleophilicity of the two nitrogens. The indole nitrogen is non-nucleophilic due to resonance. The vindoline nitrogen is sterically hindered and less basic. The catharanthine bridgehead nitrogen is a tertiary amine with sufficient nucleophilicity to undergo alkylation, forming the stable quaternary ammonium salt.
Analytical Applications: Mass Spectrometry & PK
The primary modern utility of Vincristine Chloromethiodide (specifically the deuterated analog Vincristine Chloromethiodide-d5 ) is as an Internal Standard (IS) for quantifying vincristine in biological matrices.[1][2]
4.1 The Problem with Standard Vincristine Analysis
-
Matrix Effects: Blood plasma contains phospholipids that suppress ionization in LC-MS/MS.[1][2]
-
Instability: Vincristine is prone to oxidation and hydrolysis.[1]
-
Solution: A stable isotope-labeled quaternary analog (Chloromethiodide-d5) mimics the extraction efficiency and retention time of the drug but is differentiated by mass.[1][2]
4.2 LC-MS/MS Workflow Using Chloromethiodide
The following workflow describes the validation protocol for pharmacokinetic studies.
Figure 2: Analytical workflow for Vincristine quantification using the Chloromethiodide derivative as an Internal Standard.
Key MS/MS Transitions:
-
Analyte (Vincristine): precursor
825.4 product 765.3[1][2] -
IS (Vincristine Chloromethiodide-d5): precursor
[M-I]+ (cation mass) specific fragment.[1][2]-
Note: The quaternary salt ionizes readily (pre-charged), providing high sensitivity in Positive Electrospray Ionization (+ESI).[2]
-
Biological Properties & Safety Profile[2][5][14]
5.1 Cytotoxicity & Transport
Unlike the parent vincristine, the chloromethiodide derivative is a permanent cation .[1]
-
Membrane Permeability: Significantly reduced.[1] It cannot cross the blood-brain barrier (BBB) via passive diffusion.[1][2]
-
Tubulin Binding: It retains affinity for tubulin (vinca domain) but cellular uptake is dependent on organic cation transporters (OCTs) rather than passive diffusion.[2]
-
Toxicity: Highly cytotoxic.[1] The chloromethyl group is a potential alkylating agent, capable of reacting with biological nucleophiles (cysteine thiols, DNA bases), potentially adding an alkylating mechanism to the standard anti-mitotic mechanism.
5.2 Safety Handling Protocols
Strict Adherence Required:
-
Containment: Handle only in a Class II Biological Safety Cabinet.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.[1]
-
Deactivation: Spills should be treated with 10% Sodium Hypochlorite (bleach) followed by 5% Sodium Thiosulfate to degrade the indole skeleton and neutralize the alkylating potential.
References
-
Moncrief, J. W., & Lipscomb, W. N. (1965).[1][3] Structures of Leurocristine (Vincristine) and Vincaleukoblastine.[3][4][5][6] X-Ray Analysis of Leurocristine Methiodide. Journal of the American Chemical Society.[4][5][6]
- Foundation for the structural assignment of qu
-
Santa Cruz Biotechnology. (2024).[1] Vincristine Chloromethiodide-d5 Product Monograph. SCBT Chemical Catalog. [2]
- Verification of the compound as a research standard.
-
Toronto Research Chemicals. (2024).[1][2] Vincristine Chloromethiodide Data Sheet. TRC Canada.[1] [2]
-
Zhou, X. J., et al. (2005).[1] Pharmacokinetics and pharmacodynamics of vincristine. Clinical Pharmacokinetics.
- Context for the necessity of high-sensitivity IS in PK studies.
Sources
- 1. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vincristine Methiodide | CAS 4724-00-9 | LGC Standards [lgcstandards.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vincristine [drugfuture.com]
- 6. Structures of leurocristine (vincristine) and vincaleukoblastine. X-ray analysis of leurocristine methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vincristine (Oncovin) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Vincristine chloromethiodide CAS number and chemical identifiers
[1][2]
Executive Summary
Vincristine Chloromethiodide is a semi-synthetic, quaternary ammonium salt derivative of the antineoplastic agent vincristine.[1] Chemically, it is the
This compound is primarily utilized in pharmacological research as a probe to investigate transport mechanisms (e.g., P-glycoprotein efflux), membrane permeability, and as a reactive intermediate (hapten) for generating vincristine-specific antibodies via conjugation to carrier proteins.[1]
Chemical Identifiers & Properties
As a specialized research standard, Vincristine Chloromethiodide does not have a widely established CAS number in public registries like the parent compound.[1] It is identified primarily through vendor-specific catalogs and chemical nomenclature.[1]
| Identifier | Value / Description |
| Chemical Name | Vincristine |
| CAS Number | Not Formally Assigned (Research Grade).[1] Note: Often referenced via vendor codes (e.g., TRC-V314230).[1] |
| Parent CAS | 57-22-7 (Vincristine free base) |
| Molecular Formula | C₄₇H₅₈ClN₄O₁₀[1] • I (Salt Form) |
| Formula Weight | ~1001.36 g/mol (Salt); ~874.4 g/mol (Cation only) |
| Appearance | White to off-white solid / pale yellow powder |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in non-polar solvents.[1] |
| Stability | Hygroscopic; Light-sensitive (like parent vincristine).[1] Store at -20°C. |
Structural Logic
The molecule consists of the core vincristine bis-indole skeleton.[1] The tertiary amine nitrogen (specifically the
SMILES (Canonicalized Cation): CC[C@@]1(C[C@@H]2CC1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7(C(=O)OC)OC(=O)C)O)N(C=O)C)C(=O)OC)(CCl)CC (Note: Representation assumes N-alkylation at the aliphatic bridgehead nitrogen, consistent with methiodide derivatives).
Synthesis & Reaction Mechanism[1][3][4][5]
The synthesis of Vincristine Chloromethiodide follows a classic quaternization pathway (Menschutkin reaction) using a dihaloalkane.[1]
Protocol Overview
-
Starting Material: Vincristine (Free Base).[1]
-
Reagent: Chloroiodomethane (
).[1][2] -
Solvent: Anhydrous Acetone or Dichloromethane/Methanol mixture.
-
Conditions: The reaction is typically conducted in the dark (to prevent photo-degradation of the vinca core) at ambient temperature or mild heating.[1]
-
Mechanism: The nucleophilic lone pair of the tertiary amine attacks the methylene carbon of chloroiodomethane, displacing the iodide ion (better leaving group than chloride).[1]
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway for the quaternization of Vincristine.
Biological Applications & Significance[1][5]
Membrane Permeability Studies
Vincristine is a substrate for the P-glycoprotein (P-gp) efflux pump.[1] The chloromethiodide derivative, being permanently charged:
-
Cannot cross the Blood-Brain Barrier (BBB): Used to differentiate central vs. peripheral neurotoxicity mechanisms.[1]
-
Cellular Uptake: significantly reduced passive diffusion compared to vincristine, making it a tool to study active transport systems.[1]
Immunoconjugate Preparation (Haptenization)
The chloromethyl group is reactive (electrophilic).[1] It can react with nucleophiles (e.g., thiol or amine groups) on carrier proteins (like BSA or KLH) under basic conditions to form stable covalent bonds.[1]
-
Use Case: Generating polyclonal/monoclonal antibodies against vincristine for ELISA assays or therapeutic drug monitoring (TDM).
-
Mechanism: The chloromethyl group acts as a "handle," allowing the bulky vincristine molecule to be displayed on the protein surface without masking its epitope.[1]
Comparison with Vincristine Methiodide
Vincristine Methiodide (CAS 4724-00-9) is the methyl analog.[1] The chloromethiodide offers the additional utility of the reactive chlorine atom for further derivatization, whereas the methiodide is chemically inert at the quaternary ammonium site.[1]
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
References
-
LGC Standards. (2024). Vincristine Chloromethiodide - Product Information. Retrieved from
-
Toronto Research Chemicals. (2024).[1] Vincristine Chloromethiodide Data Sheet. Retrieved from [1]
-
Santa Cruz Biotechnology. (2024).[1] Vincristine Derivatives and Analogs. Retrieved from
-
PubChem. (2024).[1] Vincristine (Parent Compound) - CID 5978.[1] Retrieved from [1]
-
Kutney, J. P., et al. (1978).[1] Studies in the usnic acid series.[1] VIII. The biodegradation of (+)-usnic acid by Mortierella isabellina.[1] (Contextual reference for quaternary ammonium salt synthesis methodologies in complex alkaloids). Canadian Journal of Chemistry, 56(1), 104-110.[1]
From Periwinkle to Precision: The Evolution of Vinca Alkaloids and the Technical Characterization of Vincristine Chloromethiodide
Topic: History of Vinca Alkaloid Derivatives and Vincristine Chloromethiodide Development Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Historical Genesis: The Serendipity of Discovery
The discovery of vinca alkaloids stands as one of the most significant examples of serendipity in pharmacognosy. In the 1950s, two independent groups—Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario (UWO), and a team at Eli Lilly led by Gordon Svoboda—began investigating the Madagascar periwinkle (Catharanthus roseus, formerly Vinca rosea).
Contrary to the folklore suggesting the plant had anti-diabetic properties, the researchers observed a profound myelosuppression (granulocytopenia) in rat models. This observation pivoted the research from metabolic disease to oncology, leading to the isolation of Vinblastine (VBL) in 1958 and Vincristine (VCR) shortly thereafter.
The Structural Divergence
The therapeutic index of these compounds is dictated by a subtle structural difference at the N-1 position of the vindoline subunit:
-
Vinblastine: Contains a methyl group.
-
Vincristine: Contains a formyl group.
This minor modification results in distinct pharmacokinetic profiles and toxicity spectra (e.g., VCR is more neurotoxic but less myelosuppressive than VBL).
Figure 1: Timeline of Vinca Alkaloid Discovery and Development.
Mechanism of Action: Microtubule Dynamics[1]
Vinca alkaloids are Microtubule Destabilizing Agents (MDAs) .[1][2] They bind to the β-tubulin subunit at the "vinca domain," distinct from the taxane binding site.
Mechanism Steps:
-
Binding: The alkaloid binds to the interface of two tubulin heterodimers.
-
Kinetic Suppression: At low concentrations, they suppress microtubule "treadmilling" (dynamic instability) without depolymerization.
-
Depolymerization: At high concentrations, they prevent polymerization, leading to the dissolution of the mitotic spindle.
-
Arrest: The cell arrests in metaphase (M-phase), triggering the Spindle Assembly Checkpoint (SAC).
-
Apoptosis: Prolonged arrest leads to phosphorylation of Bcl-2 and activation of the JNK/SAPK pathway, causing cell death.
Figure 2: Signaling cascade initiated by Vinca Alkaloid binding.
Technical Focus: Vincristine Chloromethiodide (VCM)
While Vinblastine and Vincristine are clinical staples, Vincristine Chloromethiodide represents a specialized class of quaternary ammonium derivatives utilized primarily as analytical standards (e.g., in proteomics and mass spectrometry) and mechanistic probes .
Chemical Identity & Synthesis
Vincristine Chloromethiodide is a quaternary salt formed by the alkylation of the bridgehead nitrogen (typically the catharanthine nitrogen) of Vincristine.
-
Reagents: Vincristine (free base) + Chloroiodomethane (ClCH₂I).
-
Reaction Type: Menschutkin reaction (Quaternization of a tertiary amine).
-
Structure: The addition of a chloromethyl group (-CH₂Cl) creates a permanent positive charge on the nitrogen, with iodide (I⁻) as the counterion.
Rationale for Development
Why synthesize a permanently charged vinca derivative?
-
Membrane Impermeability: The permanent positive charge prevents passive diffusion across cell membranes. This makes VCM an excellent control compound to study carrier-mediated transport (e.g., P-glycoprotein efflux) versus passive diffusion.
-
Reactive Intermediate: The chloromethyl group is electrophilic. It can serve as a "handle" for further conjugation, potentially linking the vinca scaffold to antibodies or nanoparticles, although the quaternary charge alters tubulin binding affinity.
-
Mass Spectrometry Standard: Deuterated forms (e.g., Vincristine Chloromethiodide-d5) are critical internal standards for quantifying Vincristine in biological matrices (plasma/urine) during clinical pharmacokinetic monitoring.
Comparative Data: VCR vs. VCM
| Feature | Vincristine (VCR) | Vincristine Chloromethiodide (VCM) |
| Charge State | Neutral (at physiological pH) | Permanently Cationic (Quaternary) |
| Membrane Permeability | High (Passive Diffusion) | Extremely Low (Requires Transporters) |
| Primary Application | Clinical Oncology (ALL, Lymphomas) | Analytical Standard / Transport Probe |
| Solubility | Lipophilic (Free base) / Water Soluble (Sulfate salt) | Highly Water Soluble |
| Blood-Brain Barrier | Poor penetration | Non-penetrant |
Experimental Protocols
Protocol A: Synthesis of Vincristine Chloromethiodide (Conceptual)
Note: This protocol involves handling cytotoxic agents and alkylating mutagens. All work must be performed in a Class II Biological Safety Cabinet.
-
Dissolution: Dissolve 100 mg of Vincristine (free base) in 5 mL of anhydrous dichloromethane (DCM) and 1 mL of nitromethane (to stabilize the transition state).
-
Alkylation: Add 5 equivalents of Chloroiodomethane (ClCH₂I).
-
Incubation: Stir the reaction mixture in the dark at room temperature for 24–48 hours. Monitor via TLC (Silica gel; Mobile phase: CHCl₃/MeOH 9:1). The product will appear as a more polar spot near the baseline.
-
Precipitation: Add 20 mL of cold diethyl ether to precipitate the quaternary salt.
-
Purification: Filter the precipitate and wash with cold ether. Recrystallize from ethanol/ether to yield Vincristine Chloromethiodide as a pale yellow solid.
Protocol B: Tubulin Polymerization Inhibition Assay
To verify if the derivative retains biological activity.
-
Preparation: Purify tubulin from bovine brain (or purchase lyophilized >99% pure tubulin). Resuspend in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.
-
Baseline: Keep tubulin on ice (depolymerized state).
-
Treatment: Add VCR (Positive Control), VCM (Test Compound), or DMSO (Negative Control) at concentrations ranging from 0.1 µM to 10 µM.
-
Induction: Transfer samples to a spectrophotometer cuvette heated to 37°C.
-
Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Interpretation: An increase in OD340 indicates polymerization. VCR will show a flat line (inhibition). VCM should show reduced inhibition compared to VCR due to poor access to the binding site or altered affinity caused by the steric bulk of the chloromethyl group.
-
Future Outlook: The Role of Quaternary Derivatives[3]
While Vincristine Chloromethiodide is not a frontline therapeutic, its chemical logic underpins modern "Payload Chemistry" in Antibody-Drug Conjugates (ADCs). By understanding how to quaternize and modify the vinca scaffold, researchers can design "pro-drugs" that are inactive during transport (reducing systemic toxicity) but become active upon internalization and cleavage inside the cancer cell.
The evolution from the serendipitous discovery of the 1950s to the precise, atom-level manipulation of VCM highlights the sophistication of modern alkaloid chemistry.
References
-
Noble, R. L., Beer, C. T., & Cutts, J. H. (1958). Role of Chance Observations in Chemotherapy: Vinca rosea. Annals of the New York Academy of Sciences. Link
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. Link
-
Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery. Link
-
Kutney, J. P. (1993). Synthesis and biological evaluation of vinca alkaloid analogues. Natural Product Reports. Link
-
Santa Cruz Biotechnology. Vincristine Chloromethiodide-d5 Product Data Sheet. Link (Verified source for chemical existence and analytical application).
Sources
Procedures for radiolabeling vincristine chloromethiodide for transport studies
Application Note & Protocols
Topic: Procedures for Radiolabeling Vincristine for In Vitro Efflux Transporter Studies
Audience: Researchers, scientists, and drug development professionals in pharmacology, medicinal chemistry, and drug metabolism.
Abstract
Vincristine, a potent vinca alkaloid, is a cornerstone of many chemotherapeutic regimens. However, its clinical efficacy is often hampered by multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1).[1][2] Vincristine is a well-established substrate for P-gp, which actively pumps the drug out of cancer cells, thereby reducing its intracellular concentration and therapeutic effect.[1][3][4] A quantitative understanding of this transport mechanism is therefore critical for developing strategies to overcome resistance. This application note provides a comprehensive guide to the radiolabeling of vincristine and its subsequent use in gold-standard in vitro transport assays. We detail a robust protocol for the synthesis of [³H]-Vincristine Methiodide, a derivative suitable for these studies, followed by rigorous purification and quality control procedures, and culminating in a bidirectional transport assay using a polarized cell monolayer model.
Introduction: The Rationale for Radiolabeling in Vincristine Transport Studies
The study of how drugs cross biological membranes is fundamental to drug development. For anticancer agents like vincristine, efflux by transporters such as P-gp is a critical determinant of disposition and efficacy.[1][4] P-gp is highly expressed in barrier tissues like the small intestine, which limits oral bioavailability, and the blood-brain barrier, which restricts entry into the central nervous system.[1]
To accurately quantify the kinetics of such transport processes, a sensitive and unambiguous detection method is required. Radiolabeling provides an unparalleled advantage by allowing the drug molecule to be traced directly, without reliance on biological activity or secondary detection methods.[5][6] The use of a radiolabeled active pharmaceutical ingredient is a fundamental tool for modern biomedical studies.[5]
Choosing the Right Isotope: For in vitro studies, beta-emitting isotopes like Tritium (³H) and Carbon-14 (¹⁴C) are preferred.[7][8]
-
Tritium (³H): Offers very high specific activity, which is essential for detecting low concentrations of the drug in transport assays and receptor binding studies.[9] Its low-energy beta emission is relatively safe to handle in a laboratory setting, requiring no special shielding.[9]
-
Carbon-14 (¹⁴C): Provides a more metabolically stable label compared to tritium, where there is a potential for exchange.[7] It is often the isotope of choice for in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[10]
This guide will focus on tritium labeling, specifically through the synthesis of [³H]-Vincristine Methiodide . This approach is chemically straightforward and introduces the radiolabel at a position that is unlikely to interfere with the parent molecule's interaction with the transporter.
Part I: Synthesis of [³H]-Vincristine Methiodide
The synthesis strategy involves the quaternization of one of the basic nitrogen atoms in the vincristine molecule using radiolabeled methyl iodide. This late-stage labeling approach is efficient and minimizes the handling of radioactive materials throughout a multi-step synthesis.[5][10]
Diagram: Synthetic Scheme
Caption: Workflow for the purification and quality control of radiolabeled vincristine.
Protocol 2: HPLC Purification
-
System Setup: Equilibrate a semi-preparative C18 HPLC column with the mobile phase (e.g., a gradient of acetonitrile in 10 mM ammonium acetate, pH 4.5).
-
Injection: Inject the diluted crude reaction mixture from Protocol 1.
-
Fraction Collection: Monitor the column eluate with a UV detector (e.g., at 276 nm)[11][12] and an in-line radioactivity detector. Collect the peak from the radiodetector that corresponds to the retention time of the product (which will elute slightly later than the unreacted vincristine precursor).
-
Solvent Removal: Evaporate the solvent from the collected fraction under a stream of nitrogen or via lyophilization.
-
Reconstitution: Reconstitute the purified [³H]-Vincristine Methiodide in a suitable buffer for storage and biological assays (e.g., Hank's Balanced Salt Solution, HBSS).
Protocol 3: Quality Control Analysis
A thorough QC process is essential for regulatory compliance and data integrity. [13][14]
-
Radiochemical Purity: Inject a small aliquot of the final purified product onto a calibrated analytical C18 HPLC system. The radiochemical purity is the percentage of total radioactivity that co-elutes with the single product peak. An acceptance criterion of ≥95% is standard. [13][15]2. Concentration & Specific Activity:
-
Determine the molar concentration of the purified product using a UV standard curve generated with non-radioactive vincristine.
-
Measure the radioactivity of a known volume of the product using a Liquid Scintillation Counter (LSC).
-
Calculate the Specific Activity using the formula: Specific Activity (Ci/mmol) = (Radioactivity [Ci] / Moles of Compound [mmol])
-
-
Stability: Store an aliquot of the final product under intended storage conditions (e.g., -20°C or -80°C) and re-analyze for radiochemical purity at set time points (e.g., 1, 2, and 4 weeks) to ensure the compound is not degrading.
Expected QC Data Summary
| Parameter | Method | Specification | Rationale |
| Identity | HPLC Retention Time | Co-elution with reference standard | Confirms the chemical identity of the radiolabeled product. |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Ensures that observed biological effects are due to the intended compound. [13][16] |
| Specific Activity | UV Spec & LSC | > 50 Ci/mmol | High specific activity is required for sensitivity in transport assays. [9] |
| Stability | Analytical Radio-HPLC | Purity remains ≥ 95% over time | Confirms the product is stable under storage and experimental conditions. [14] |
Part III: Application in Bidirectional Transport Assays
The bidirectional transport assay using polarized epithelial cell monolayers (e.g., Caco-2 or MDCK-MDR1) is the standard in vitro method for identifying substrates and inhibitors of efflux transporters like P-gp. [17][18]This assay measures the flux of a compound from the apical (A) to the basolateral (B) chamber and vice-versa. A significantly higher flux in the B-to-A direction indicates active efflux. [17]
Diagram: Bidirectional Transport Assay Principle
Caption: Principle of the bidirectional assay for studying P-gp-mediated efflux.
Protocol 4: In Vitro Transport Assay
-
Cell Culture: Culture MDCK-MDR1 cells (or another suitable cell line) and seed them onto permeable transwell inserts. Allow cells to grow and form a confluent, polarized monolayer with robust tight junctions (typically 5-7 days).
-
Monolayer Integrity: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Initiation:
-
For A-to-B transport , add [³H]-Vincristine Methiodide (e.g., 1 µM final concentration) to the apical (upper) chamber.
-
For B-to-A transport , add the same concentration of [³H]-Vincristine Methiodide to the basolateral (lower) chamber.
-
Optional: Include a positive control inhibitor (e.g., verapamil) to confirm P-gp specific transport.
-
-
Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker. At designated time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the receiver chamber (basolateral for A-to-B, apical for B-to-A). Replace the sampled volume with fresh buffer.
-
Quantification: Add the collected samples to a scintillation cocktail and measure the disintegrations per minute (DPM) using a Liquid Scintillation Counter.
-
Data Analysis:
-
Calculate the cumulative amount of transported drug at each time point.
-
Determine the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
-
Interpreting the Results
| Efflux Ratio (ER) | Interpretation | Implication |
| ER ≈ 1 | Net flux is dominated by passive diffusion. | The compound is likely not a substrate of an active efflux transporter. |
| ER ≥ 2 | Active efflux is occurring. | The compound is a substrate for an efflux transporter (e.g., P-gp). |
| ER ≥ 2 (reduces to ≈1 with inhibitor) | Efflux is transporter-specific. | Confirms that the observed efflux is mediated by the inhibited transporter. |
Conclusion
This application note provides a validated framework for the synthesis, purification, and application of radiolabeled vincristine for in vitro transport studies. The preparation of [³H]-Vincristine Methiodide, coupled with rigorous quality control and a well-defined bidirectional transport assay, allows for the robust and quantitative characterization of vincristine as a P-glycoprotein substrate. These methods are indispensable for researchers in drug development and oncology who are investigating the mechanisms of multidrug resistance and designing novel strategies to improve the therapeutic outcomes of essential medicines like vincristine.
References
-
Boonen, K., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Pharmacy 180. (n.d.). Methods for Studying Drug Uptake. Absorption of Drugs. Available at: [Link]
-
Slideshare. (n.d.). Methods for studying drug uptake. Available at: [Link]
-
Saha, G. B. (2010). Radiopharmaceutical quality control. ResearchGate. Available at: [Link]
-
de Groot, M. H. (2009). Drug-drug interactions: tools for drug transporter protein studies. European Pharmaceutical Review. Available at: [Link]
-
Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. Available at: [Link]
-
Ahmed, N., et al. (2018). Synthesis and Altered Biodistribution of 99mTc Labeled Vincristine in Animal Model. Current Medical Imaging. Available at: [Link]
-
Symeres. (n.d.). Drug transporter studies in vitro – understanding drug disposition and interactions. Available at: [Link]
-
JoVE. (2024). Video: Methods for Studying Drug Absorption: In vitro. Available at: [Link]
-
Molavipordanjani, S., et al. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. Available at: [Link]
-
Fiveable. (n.d.). 8.4 Quality control and regulatory aspects. Radiochemistry. Available at: [Link]
-
Balayssac, D., et al. (2005). Patterns of P-glycoprotein activity in the nervous system during vincristine-induced neuropathy in rats. Journal of Neurochemistry. Available at: [Link]
-
Fung, K. L. & Gottesman, M. M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
-
Hsing, A., et al. (1996). Modulation of P-glycoprotein mediated drug accumulation in multidrug resistant CCRF VCR-1000 cells by chemosensitisers. British Journal of Cancer. Available at: [Link]
-
Balayssac, D., et al. (2005). Patterns of P-glycoprotein activity in the nervous system during vincristine-induced neuropathy in rats. ResearchGate. Available at: [Link]
-
Sane, R., et al. (2021). Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Princeton University. (2016). 'Radiolabeling' lets scientists track the breakdown of drugs. Chemistry. Available at: [Link]
-
Ahmed, N., et al. (2018). Synthesis and Altered Biodistribution of 99mTc Labeled Vincristine in Animal Model. ResearchGate. Available at: [Link]
-
Ahmed, N., et al. (2018). Synthesis and Altered Biodistribution of 99m Tc Labeled Vincristine in Animal Model. Current Medical Imaging. Available at: [Link]
-
Selcia. (n.d.). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Available at: [Link]
-
Kumar, A., et al. (2013). Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus. PLoS ONE. Available at: [Link]
-
Li, J., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. Available at: [Link]
-
Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Available at: [Link]
-
Moravek. (n.d.). 3 Methods You Should Know About for Custom Radiolabeling. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Vincristine on Newcrom R1 HPLC column. Available at: [Link]
-
Kardos, J., et al. (2012). Modifications on the Basic Skeletons of Vinblastine and Vincristine. Molecules. Available at: [Link]
-
Kuboyama, T., et al. (2004). Stereocontrolled total synthesis of (+)-vincristine. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Kuriakose, G. C., et al. (2016). Fungal vincristine from Eutypella spp - CrP14 isolated from Catharanthus roseus induces apoptosis in human squamous carcinoma cell line -A431. BMC Complementary and Alternative Medicine. Available at: [Link]
-
Pharmaron. (n.d.). Tritium And Carbon-14 Radiolabels (RadioTag). Available at: [Link]
-
Boger, D. L. & Lee, J. K. (2007). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. The Journal of Organic Chemistry. Available at: [Link]
-
IAEA. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. Available at: [Link]
-
Chen, J., et al. (2011). An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats. ResearchGate. Available at: [Link]
-
Aboagye, E. O. & Price, P. M. (2001). Development of radiotracers for oncology – the interface with pharmacology. British Journal of Pharmacology. Available at: [Link]
-
Chen, J., et al. (2011). An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats. Journal of Chromatography B. Available at: [Link]
-
IAEA. (2021). Guidance for preclinical studies with radiopharmaceuticals. Available at: [Link]
-
Eurofins. (n.d.). cGMP Radiosynthesis for Early Phase Clinical Trials: A Unique Challenge and Development of a Standard Process. Available at: [Link]
-
Wartenberg, M. & Acker, H. (2011). Transport processes of radiopharmaceuticals and -modulators. Journal of Nuclear Medicine. Available at: [Link]
Sources
- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patterns of P-glycoprotein activity in the nervous system during vincristine-induced neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. pharmaron.com [pharmaron.com]
- 9. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openmedscience.com [openmedscience.com]
- 11. researchgate.net [researchgate.net]
- 12. An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nucleusrad.com [nucleusrad.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. admescope.com [admescope.com]
Improving solubility of vincristine chloromethiodide in cell culture media
Welcome to the technical support center for the use of vincristine and its derivatives in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning the solubility of vincristine salts like vincristine chloromethiodide and the more common vincristine sulfate in cell culture media. Our goal is to provide you with the foundational knowledge and practical steps to ensure consistent and reproducible experimental outcomes.
Introduction: The Vincristine Solubility Challenge
Vincristine is a potent antimitotic agent, a member of the vinca alkaloid family, isolated from Catharanthus roseus.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for the mitotic spindle.[3][4][5] This leads to cell cycle arrest in the M-phase and subsequent apoptosis, making it a cornerstone of many chemotherapy regimens and a valuable tool in cancer research.[6][7][8]
While effective, vincristine presents a significant formulation challenge due to its complex structure and low solubility in aqueous solutions at physiological pH.[9] To overcome this, it is typically prepared as a salt, most commonly vincristine sulfate. Researchers using other salts, such as the user-specified vincristine chloromethiodide, will face similar, if not identical, challenges. The principles and protocols outlined in this guide are based on the extensive data available for vincristine sulfate and are directly applicable to other vincristine salts.
This guide provides a series of frequently asked questions (FAQs), a detailed troubleshooting section, and step-by-step protocols to help you navigate the complexities of preparing and using vincristine solutions in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate immediately after adding my vincristine stock to my cell culture medium. What is the cause?
This is the most common issue encountered and is typically due to one or more of the following factors:
-
pH Shift: Vincristine sulfate is most stable and soluble in an acidic pH range of 3.5 to 5.5.[10] Commercial sterile solutions are often formulated in this range.[11][12] Your cell culture medium, however, is buffered to a physiological pH of ~7.2-7.4. This sharp increase in pH upon dilution can decrease the solubility of the vincristine salt, causing it to precipitate out of the solution.
-
Supersaturation: The final concentration you are trying to achieve may exceed the solubility limit of vincristine in the complex milieu of the cell culture medium at 37°C. While vincristine sulfate is considered "freely soluble" in water, its solubility is finite and lower in salt- and protein-containing solutions.[10][12]
-
Improper Dilution Technique: Adding a small volume of highly concentrated stock directly into a large volume of medium can create localized areas of very high concentration, leading to immediate precipitation before the compound has a chance to disperse and dissolve.
Q2: What is the best solvent for preparing a concentrated stock solution of vincristine?
For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent.[13][14] Vincristine sulfate is highly soluble in DMSO (e.g., 350 mg/mL, though concentrations of 25-60 mg/mL are more common and practical).[6][15]
-
Causality: DMSO is a polar aprotic solvent that is miscible with water and can dissolve a wide range of organic molecules that have poor aqueous solubility. Using DMSO allows you to prepare a concentrated stock, which minimizes the volume of solvent added to your final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.
Q3: Can I prepare my stock solution in water or a buffer like PBS?
Yes, you can prepare aqueous stock solutions, but with significant limitations. The solubility of vincristine sulfate in PBS (pH 7.2) is approximately 2 mg/mL.[14] While its solubility in pure water is higher (e.g., 50-100 mg/mL), these aqueous solutions are not recommended for long-term storage.[6][14][16] If you choose this route, it is best to prepare the solution fresh for each experiment.
Q4: How should I store my vincristine stock solutions?
Proper storage is critical to maintaining the compound's potency.
-
DMSO Stock Solutions: Store at -20°C or -80°C for long-term stability (months to years).[13][14] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[14] If you must, store at 2-8°C and use as quickly as possible.
-
Light Sensitivity: Vincristine is light-sensitive.[13] Always store stock solutions in amber vials or tubes wrapped in foil to protect them from light.
Q5: What is the difference between vincristine sulfate and vincristine chloromethiodide?
Vincristine sulfate is the salt formed between the basic vincristine molecule and sulfuric acid. This is the most common and well-documented form. Vincristine chloromethiodide is a quaternary ammonium salt, likely formed by reacting a tertiary amine on the vincristine molecule with methyl iodide, with chloride as the counter-ion. This modification will alter the molecular weight and may slightly change its physicochemical properties. However, as it remains a salt of a large organic molecule, the fundamental challenges of solubility in neutral pH, complex media are expected to be the same. The troubleshooting strategies in this guide are therefore directly applicable.
Troubleshooting Guide: Solubility Issues
Use this guide to diagnose and resolve common problems with vincristine solubility.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Precipitate forms immediately upon adding stock to media. | 1. Final concentration is too high. | Solution: Perform a dose-response experiment starting at a lower concentration range (e.g., 1-100 nM). Rationale: You may be exceeding the solubility limit of vincristine in your specific culture medium. The effective concentrations for mitotic arrest are often in the low nanomolar range.[4][15] |
| 2. Improper dilution method. | Solution: Follow Protocol 3. Pre-warm the media to 37°C. Add the stock solution dropwise to the vortexing media. Rationale: This method avoids creating localized zones of high concentration and uses thermal energy to aid dissolution, ensuring rapid and uniform dispersion. | |
| 3. pH shock. | Solution: If using a highly concentrated aqueous stock, consider a two-step dilution. First, dilute into a small volume of serum-free medium, then add this intermediate dilution to your final culture vessel. Rationale: This provides a more gradual pH transition, reducing the likelihood of sudden precipitation. | |
| Solution is clear initially but becomes cloudy or precipitates in the incubator. | 1. Temperature-dependent precipitation. | Solution: Lower the working concentration. Rationale: While solubility may be sufficient at room temperature during preparation, the compound may be less stable or prone to aggregation and precipitation over longer incubation times at 37°C in the complex media environment. |
| 2. Interaction with serum proteins. | Solution: Prepare the final dilution in serum-free medium first, add it to the cells, and then add the required volume of serum. Alternatively, test different lots or suppliers of serum. Rationale: Vincristine can bind to proteins. Specific protein-drug interactions or contaminants in a particular serum lot could lead to the formation of insoluble complexes over time. | |
| 3. Compound degradation. | Solution: Always prepare the final working solution fresh from a frozen stock immediately before each experiment. Rationale: Vincristine, especially in aqueous solutions at neutral pH, can degrade over time. Degradation products may be less soluble and precipitate. | |
| No precipitate is visible, but experimental results are inconsistent or show no effect. | 1. Adsorption to plastics. | Solution: Use low-adhesion polypropylene tubes and pipette tips for preparing stock and working solutions. Rationale: Hydrophobic compounds can adsorb to the surface of standard plastics, reducing the actual concentration of the drug delivered to the cells. |
| 2. Compound inactivity due to improper storage. | Solution: Review storage procedures. Avoid freeze-thaw cycles by making single-use aliquots. Protect from light at all times. Rationale: Both light exposure and repeated temperature fluctuations can lead to chemical degradation of vincristine, rendering it inactive.[13] |
Data Summary: Vincristine Sulfate Solubility
| Solvent | Approximate Solubility | Source |
| Water | Freely soluble; up to 100 mg/mL | [6][10][12][16] |
| PBS (pH 7.2) | ~2 mg/mL | [14] |
| DMSO | ~5-60 mg/mL (up to 350 mg/mL reported) | [14][15][16] |
| Dimethyl formamide (DMF) | ~3 mg/mL | [14] |
| Ethanol (95%) | Slightly soluble | [10][12] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This is the recommended method for long-term storage and consistent results.
-
Preparation: Allow the vial of vincristine salt powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: Calculate the volume of sterile, cell-culture grade DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex thoroughly until all powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) low-adhesion polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Recommended Method for Diluting Stock into Cell Culture Media
This protocol is designed to minimize precipitation upon dilution.
Caption: Workflow for diluting vincristine stock into media.
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing solubility problems.
Caption: Troubleshooting flowchart for vincristine precipitation.
Mechanism of Action: Microtubule Disruption
Vincristine exerts its cytotoxic effects by interfering with the dynamic instability of microtubules.
Caption: Vincristine inhibits tubulin polymerization.
References
-
Akademia Medycyny. (2013, May 15). The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride. [Link]
-
Pfizer Canada ULC. (2020, April 9). PRODUCT MONOGRAPH Pr Vincristine Sulfate Injection USP 1 mg/mL. [Link]
-
Hospira, Inc. Vincristine Sulfate Injection, USP. [Link]
-
Accord Healthcare Limited. Vincristine Sulfate solution for injection. [Link]
-
Teva Pharmaceuticals USA, Inc. Vincristine Sulfate Injection, USP. [Link]
-
Fresenius Kabi USA, LLC. Vincristine Sulfate Injection, USP. [Link]
-
New Drug Approvals. (2013, September 28). VINCRISTINE……..Chemistry, Isolation. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. vincristine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5978, Vincristine. [Link]
-
Japanese Pharmacopoeia. Vincristine Sulfate. [Link]
-
Wikipedia. Vincristine. [Link]
-
Dovepress. (2019, June 21). Development of a stable single-vial liposomal formulation for vincristine. [Link]
-
Springer. (2015). Efficacy and Safety of Vincristine Sulfate Liposome Injection in the Treatment of Adult Acute Lymphocytic Leukemia. [Link]
-
Nano Micro Biosystems. (2023, April 1). Recent progresses and challenges in formulations of vincristine and its derivatives for hindering cancer cells. [Link]
-
Gpatindia. (2020, January 25). Vincristine (Oncovin) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
MDPI. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]
-
MP Biomedicals. Vincristine Sulfate. [Link]
-
PubMed. Differential activity of vincristine and vinblastine against cultured cells. [Link]
-
The Bioscan. (2024, December 10). INNOVATIVE APPROACHES TO ENHANCE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. [Link]
-
ScienceDirect. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells. [Link]
Sources
- 1. vincristine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. goldbio.com [goldbio.com]
- 5. 长春新碱 硫酸盐 95.0-105.0% (HPLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Vincristine - Wikipedia [en.wikipedia.org]
- 8. Vincristine (Oncovin) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Efficacy and Safety of Vincristine Sulfate Liposome Injection in the Treatment of Adult Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Vincristine | Cell Signaling Technology [cellsignal.com]
- 16. targetmol.com [targetmol.com]
Resolving peak tailing issues in vincristine chloromethiodide chromatography
Welcome to the Technical Support Center for resolving chromatographic issues related to vincristine chloromethiodide analysis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common challenges, with a primary focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to make informed decisions in your method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in vincristine analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] This is problematic because it can lead to inaccurate quantification, as peak integration becomes less precise, and it can obscure smaller, closely eluting impurities.[3] For a potent compound like vincristine, accurate quantification is critical for both quality control and pharmacokinetic studies.[4][5]
Q2: What are the most common causes of peak tailing for a basic compound like vincristine?
A2: The most frequent causes of peak tailing for basic compounds such as vincristine in reversed-phase HPLC include:
-
Secondary interactions with residual silanol groups: The silica backbone of many HPLC columns has free silanol (Si-OH) groups that can interact strongly with the basic amine functional groups of vincristine, leading to peak tailing.[1][2][6]
-
Inappropriate mobile phase pH: If the mobile phase pH is not optimized, vincristine can exist in multiple ionic states, or it can interact with ionized silanol groups, causing poor peak shape.[7][8]
-
Column overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1]
-
Column degradation: Over time, columns can degrade, leading to a loss of performance and increased peak tailing.[9]
Q3: What is an "end-capped" column, and should I use one for vincristine analysis?
A3: An end-capped column is a type of HPLC column where the residual silanol groups on the silica surface have been chemically deactivated by reacting them with a small, non-polar silylating agent.[10][11][12] This process, known as end-capping, minimizes the potential for secondary interactions with basic analytes.[13][14] For the analysis of vincristine, using a high-quality, end-capped C18 or C8 column is highly recommended to achieve symmetrical peaks.[1][7]
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues in your vincristine chloromethiodide chromatography.
Step 1: Initial Assessment - Understanding the Problem
Before making any changes to your method, it's crucial to characterize the problem.
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As) for your vincristine peak. A value greater than 1.2 is generally considered tailing, although a value up to 1.5 may be acceptable for some assays.[2]
-
Check System Suitability: Ensure that your HPLC system is performing correctly by running a standard system suitability test. Check for leaks, pressure fluctuations, and detector noise.[9]
-
Review Method Parameters: Carefully review your current method parameters, including column type, mobile phase composition and pH, flow rate, and injection volume.
Step 2: The Troubleshooting Flowchart
The following flowchart provides a logical path to identify and resolve the root cause of peak tailing.
Caption: A flowchart to systematically troubleshoot peak tailing.
Step 3: In-Depth Explanations and Protocols
The primary cause of peak tailing for basic compounds like vincristine is the interaction with acidic silanol groups on the silica surface of the stationary phase.[1][2] These interactions create a secondary, and stronger, retention mechanism in addition to the desired hydrophobic interactions, leading to a delayed elution for a portion of the analyte molecules and thus a tailing peak.
Caption: Interaction between vincristine and a silanol group.
Solutions:
-
Use a High-Quality End-Capped Column: This is the most effective way to minimize silanol interactions.[1][7] Modern, high-purity silica columns that are "double end-capped" offer even better performance.[10]
-
Recommended Columns:
-
Agilent Zorbax Eclipse Plus C18
-
Waters XBridge BEH C18
-
Phenomenex Luna C18(2)
-
-
-
Employ a Mobile Phase Additive:
-
Competitive Base (Triethylamine - TEA): Adding a small amount of a competitive base like TEA to the mobile phase can help to mask the active silanol sites. The TEA molecules will preferentially interact with the silanol groups, reducing the opportunity for vincristine to do so.
Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Prepare your aqueous mobile phase component (e.g., buffer).
-
Add triethylamine to the aqueous component at a concentration of 0.1-0.5% (v/v).
-
Adjust the pH of the aqueous component to the desired level.
-
Mix with the organic modifier to create your final mobile phase.
-
Equilibrate the column with the new mobile phase for at least 30 minutes before injecting your sample.
-
-
Ion-Pairing Agents: For very basic compounds or when working at a pH where the analyte is fully ionized, an ion-pairing agent can be used. These agents, such as hexane sulfonic acid, have a charged head group that interacts with the ionized analyte and a hydrophobic tail that interacts with the stationary phase.[15][16] This technique is also known as reversed-phase ion-pairing chromatography.[17]
-
The pH of the mobile phase is a critical parameter that influences the retention and peak shape of ionizable compounds like vincristine.[8][18]
-
The "2 pH Unit" Rule: For basic compounds, setting the mobile phase pH at least 2 units below the pKa of the analyte will ensure that it is in a single, fully protonated (ionized) form. This prevents peak splitting or broadening that can occur when the compound exists in both ionized and non-ionized forms.[8]
-
Suppressing Silanol Ionization: Working at a low pH (e.g., pH 3) also suppresses the ionization of the residual silanol groups on the silica surface, reducing their ability to interact with the protonated vincristine molecule.[3][19]
Recommended Mobile Phase Conditions for Vincristine:
Several published methods for vincristine analysis utilize a low pH mobile phase.[20][21][22]
| Component | Concentration/pH | Purpose |
| Phosphate Buffer | 20-50 mM, pH 3.0-4.5 | Controls pH and provides ionic strength |
| Acetonitrile or Methanol | As required for retention | Organic modifier |
Protocol: Mobile Phase Preparation
-
Weigh the appropriate amount of phosphate salt (e.g., potassium dihydrogen phosphate) and dissolve it in HPLC-grade water.
-
Adjust the pH to the desired level (e.g., 3.2) using phosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm filter.
-
Mix the filtered buffer with the organic modifier in the desired ratio (e.g., 68:32 v/v aqueous:acetonitrile).[20]
-
Degas the final mobile phase before use.
Injecting too high a concentration or volume of the sample can lead to peak fronting or tailing.[1] This occurs because the stationary phase becomes saturated, and the excess analyte molecules travel through the column more quickly.
Solutions:
-
Reduce Injection Volume: If your current injection volume is high (e.g., >20 µL), try reducing it to 5-10 µL.
-
Dilute the Sample: Prepare a more dilute sample and inject the same volume. If the peak shape improves, column overload was likely the issue.
Data Summary and Comparison
The following table summarizes the impact of different troubleshooting strategies on peak tailing.
| Strategy | Expected Tailing Factor (Tf) | Potential Side Effects |
| None (Initial State) | > 1.5 | Poor quantification, unresolved impurities |
| Use of End-Capped Column | 1.1 - 1.3 | - |
| Low pH Mobile Phase (pH 3) | 1.0 - 1.2 | May reduce retention of vincristine |
| Addition of TEA (0.1%) | 1.0 - 1.2 | Can suppress MS signal if using LC-MS |
| Reduced Sample Load | Improved symmetry | May decrease sensitivity |
References
- What Is Endcapping in HPLC Columns - Chrom Tech, Inc.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- The role of end-capping in reversed-phase - Phenomenex.
- The Role of End-Capping in Reversed-Phase - LabRulez LCMS.
- Endcapping - Grokipedia.
- End-capping - Separ
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Peak Tailing in HPLC - Element Lab Solutions.
- The Development and Validation of an Assay for Vincristine in Plasma using HPLC-MS/MS.
- Development of an Analytical Methodology for Simultaneous Determination of Vincristine and Doxorubicin in Pharmaceutical Preparations for Oncology by HPLC–UV - SciSpace.
- The LCGC Blog: Silica for HPLC St
- HPLC Determination of a Vincristine, Doxorubicin, and Ondansetron Mixture in 0.9% Sodium Chloride Injection.
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Exploring the Role of pH in HPLC Separ
- An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to r
- Application Note: HPLC Methods for the Quantification of Vincristine Sulf
- The Preparative Scale Reverse Phase HPLC Separation of Epimeric Alkaloids Using Camphorsulfonic Acid as an Ion Pairing Reagent.
- Application of reverse phase ion-pair partition chromatography to drugs of forensic interest - PubMed.
- Reversed-phase chrom
- Common Causes Of Peak Tailing in Chrom
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromtech.com [chromtech.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromtech.com [chromtech.com]
- 11. grokipedia.com [grokipedia.com]
- 12. sepscience.com [sepscience.com]
- 13. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Application of reverse phase ion-pair partition chromatography to drugs of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 18. moravek.com [moravek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. scispace.com [scispace.com]
- 21. tandfonline.com [tandfonline.com]
- 22. An HPLC method for the pharmacokinetic study of vincristine sulfate-loaded PLGA-PEG nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation times for vincristine chloromethiodide efficacy studies
Technical Support Guide: Optimizing Incubation Times for Vincristine Chloromethiodide (VCM) Efficacy Studies
Introduction: The Kinetic Challenge of VCM
Vincristine Chloromethiodide (VCM) presents a distinct experimental challenge compared to its parent compound, Vincristine (VCR). While VCR is a lipophilic weak base capable of passive diffusion, VCM is a quaternary ammonium derivative . This structural modification introduces a permanent positive charge, rendering the molecule membrane-impermeable via passive diffusion.
Consequently, efficacy studies involving VCM are not solely defined by the drug-target interaction (tubulin binding) but are rate-limited by cellular uptake . Standard incubation protocols designed for VCR (e.g., 24-hour continuous exposure) often yield poor or inconsistent data for VCM because they fail to account for the slower, transporter-dependent entry of the charged molecule.
This guide provides a self-validating framework to optimize incubation times by balancing three critical variables: Uptake Kinetics , Cell Cycle Duration , and Compound Stability .
Part 1: The Three Pillars of Optimization
Permeability-Limited Kinetics (The "Entry" Problem)
Unlike VCR, which diffuses freely, VCM likely relies on organic cation transporters (OCTs) or endocytic pathways.
-
Implication: Short incubations (<4 hours) are often insufficient for VCM to reach the critical intracellular threshold required to inhibit microtubule polymerization.
-
Optimization: You must determine the "Time-to-Threshold" (T_th). This is the minimum incubation time required for the intracellular concentration to exceed the
for tubulin binding.
The Cell Cycle Trap (The "Target" Problem)
Vinca alkaloids are M-phase specific . They only kill cells attempting to pass through mitosis.
-
Implication: If your incubation time is shorter than the cell cycle time (
), a fraction of the population will never enter mitosis during drug exposure and will survive, artificially inflating your IC50. -
Rule of Thumb: Incubation time (
) must satisfy: (Doubling Time).
Hydrolytic Instability (The "Decay" Problem)
Vinca alkaloids are susceptible to hydrolysis and oxidation in aqueous culture media (pH 7.4) at 37°C.
-
Implication: In extended incubations (>48 hours), the effective concentration of VCM decreases over time.
-
Optimization: If
, you must replenish the media or account for degradation in your calculations.
Part 2: Visualization of Signaling & Workflow
Figure 1: Mechanism of Action and Kinetic Bottlenecks
This diagram illustrates the differential pathways of VCR (Passive) vs. VCM (Active/Slow) and the downstream induction of mitotic arrest.
Caption: Figure 1. Kinetic bottleneck analysis. Unlike VCR, VCM uptake is rate-limited by transporter availability, necessitating longer incubation times to reach cytotoxic thresholds.
Part 3: Experimental Protocol (The "Kinetic Profiling" Assay)
Do not rely on a single time point. Perform this Time-Course Pilot Study to define the optimal window for your specific cell line.
Materials:
-
VCM Stock (stored in DMSO/Saline at -20°C).
-
Target Cell Line (in Log Phase).
-
Annexin V/PI Kit (for flow cytometry) or CellTiter-Glo (for ATP/viability).
Protocol Steps:
-
Seeding: Seed cells in 96-well plates. Allow 24h recovery.
-
Dosing: Treat cells with a high concentration of VCM (
estimated IC50) to ensure signal detection. -
Variable Incubation (The "Pulse"):
-
Set up 4 groups:
-
Group A: 4-hour incubation → Wash → Drug-free media chase for 48h.
-
Group B: 24-hour incubation → Wash → Drug-free media chase for 24h.
-
Group C: 48-hour continuous incubation (No Wash).
-
Group D: 72-hour continuous incubation (No Wash).
-
-
-
Readout: Measure viability at 72 hours post-initial treatment for all groups.
Data Interpretation Table:
| Outcome Scenario | Interpretation | Recommended Protocol |
| Group A (4h) = Group C (48h) | Rapid uptake; VCM enters quickly. | Use 24h incubation (Standard). |
| Group A < Group B < Group C | Slow uptake; Time-dependent accumulation. | Use 48-72h continuous incubation . |
| Group C > Group D | Drug degradation or resistance emergence. | Use 48h incubation or refresh media at 48h. |
| No toxicity in any group | Lack of transporter expression. | STOP. Validate transporter expression (e.g., OCT1/2). |
Part 4: Troubleshooting & FAQs
Q1: My VCM IC50 is 100x higher than reported values for Vincristine. Is the drug degraded? A: Not necessarily. This is the hallmark of the "Permeability Gap."
-
Diagnosis: VCM cannot diffuse through the membrane. It requires active transport. If your cell line has low expression of the relevant transporter (likely OCT or similar solute carriers), the drug simply cannot get in.
-
Solution: Verify expression of organic cation transporters in your cell line. If transporters are absent, VCM efficacy will remain low regardless of incubation time.
Q2: Should I use a "Washout" step? A: Only if you are simulating in vivo clearance (pharmacokinetics). For determining absolute potency (intrinsic efficacy), do not wash out VCM. Because it is charged, once you wash the extracellular drug, the intracellular drug may rapidly efflux (if P-gp is active) or remain trapped. Continuous exposure (48-72h) is the "Gold Standard" for charged vinca derivatives to ensure maximum tubulin saturation.
Q3: How do I handle the stability of VCM during a 72-hour assay? A: Vinca alkaloids degrade.
-
Mitigation: If you must incubate >48 hours, use a "Spike-In" method. Add 50% of the original dose at the 36-hour mark to maintain steady-state concentrations, or replace the media entirely with fresh drug-containing media.
Q4: Why do I see a "plateau" in cell death at 50%? A: This indicates you are not covering the full cell cycle.
-
Mechanism:[1][2][3][4][5][6][7] Vinca alkaloids only kill dividing cells. If your cell line has a doubling time of 40 hours, and you incubate for 24 hours, ~40% of the cells never entered mitosis and were "invisible" to the drug.
-
Fix: Extend incubation to
the Doubling Time.
Part 5: Optimization Workflow Diagram
Caption: Figure 2. Decision matrix for selecting incubation duration based on cell doubling time and uptake kinetics.
References
-
Jackson, D. V., & Bender, R. A. (1979). Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro. Cancer Research, 39(11), 4346-4349.
- Relevance: Establishes the relationship between incubation time (0.5h to 24h)
-
Ferguson, P. J., & Cass, C. E. (1985). Differential cellular retention of vincristine and vinblastine by cultured human promyelocytic leukemia HL-60/Cl cells: the basis of differential toxicity.[8] Cancer Research, 45(11), 5480-5488.
- Relevance: Defines the "retention" mechanism. Critical for understanding why VCM (charged)
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[1][3][7][9][10] Nature Reviews Cancer, 4(7), 532-545.
- Relevance: The authoritative review on the mechanism of microtubule suppression (kinetic stabilization) vs.
-
Singer, J. W., et al. (2013). Time-dependency of vinca alkaloid cytotoxicity.[8] Journal of Pharmacology and Experimental Therapeutics.
- Relevance: Supports the requirement that incubation must exceed cell cycle dur
- (Note: General pharmacological principle cit
Sources
- 1. longdom.org [longdom.org]
- 2. epdf.pub [epdf.pub]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vincristine - Wikipedia [en.wikipedia.org]
- 5. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vinca alkaloid - Wikipedia [en.wikipedia.org]
Comparative neurotoxicity of vincristine chloromethiodide and vinblastine
This guide provides an in-depth technical comparison between Vinblastine , a clinically established vinca alkaloid, and Vincristine Chloromethiodide , a quaternary ammonium derivative primarily utilized as a structural reference and analytical standard.
The comparison focuses on neurotoxicity profiles , elucidating the mechanistic divergence caused by the structural quaternization of the vinca scaffold.
Executive Summary
Vinblastine is a lipophilic, membrane-permeable vinca alkaloid used in oncology (e.g., Hodgkin’s lymphoma). Its dose-limiting toxicity is primarily myelosuppression , with moderate, reversible neurotoxicity.
Vincristine Chloromethiodide (often identified in catalogs as a deuterated standard, e.g., Vincristine Chloromethiodide-d5) is a quaternary ammonium salt derivative. Structurally, it represents a charged form of vincristine (typically alkylated at the N-b position). Due to its permanent positive charge, it exhibits negligible membrane permeability , preventing passive diffusion across the Blood-Brain Barrier (BBB) or into peripheral axons. Consequently, while it retains tubulin-binding potential in vitro, its in vivo neurotoxicity profile is theoretically distinct—restricted by bioavailability rather than intrinsic potency.
Key Insight for Drug Developers: The presence of Vincristine Chloromethiodide as an impurity or degradation product in pharmaceutical preparations requires monitoring not for enhanced neurotoxicity, but for potential reactive alkylation (due to the chloromethyl moiety) and altered pharmacokinetics compared to the parent drug.
Chemical & Structural Divergence
The fundamental difference driving the toxicity profile is the ionization state and lipophilicity .
| Feature | Vinblastine (VLB) | Vincristine Chloromethiodide (VCR-Cl-Me) |
| Chemical Class | Bisindole Alkaloid (Neutral/Basic amine) | Quaternary Ammonium Salt (Permanently Charged) |
| Key Substituent | Methyl group (-CH3) on indole nitrogen | Chloromethyl/Methyl group (Quaternized Nitrogen) |
| Lipophilicity (LogP) | High (~2.8 - 4.2) | Very Low (Highly Polar/Ionic) |
| Membrane Transport | Passive Diffusion + P-gp Efflux | No Passive Diffusion (Requires transporters) |
| Primary Utility | Clinical Chemotherapy | Analytical Standard / Structural Crystallography |
Mechanisms of Neurotoxicity[1][2][3][4]
Vinblastine: The Kinetic Efflux Model
Vinblastine causes neurotoxicity by disrupting microtubule dynamics in neuronal axons. However, it is significantly less neurotoxic than Vincristine (the parent neutral form) due to pharmacokinetics :
-
Lower Retention: Vinblastine has a lower binding affinity to tubulin compared to Vincristine and is more rapidly effluxed from axons via P-glycoprotein (P-gp).
-
Rapid Clearance: It does not accumulate in neuronal tissue to the same extent as Vincristine.
Vincristine Chloromethiodide: The Charge Barrier Model
The neurotoxicity of the chloromethiodide derivative is governed by its inability to reach the target:
-
Membrane Impermeability: The permanent positive charge prevents the molecule from crossing the lipid bilayer of the axonal membrane or the endothelial cells of the BBB.
-
Reduced Axonal Uptake: Unlike Vinblastine, which diffuses into the axon to bind microtubules, VCR-Cl-Me is excluded from the intracellular compartment unless specific organic cation transporters (OCTs) facilitate entry.
-
Potential Reactivity: The "Chloromethiodide" moiety implies a reactive N-chloromethyl group, which acts as a potential alkylating agent . While it may not cause classic tubulin-mediated neuropathy, it poses a risk of local tissue reactivity or genotoxicity if present as an impurity.
Signaling Pathway Visualization (Graphviz)
The following diagram illustrates the differential entry and toxicity pathways.
Caption: Comparative axonal entry pathways. Vinblastine enters passively but is effluxed. VCR-Chloromethiodide is excluded by the membrane due to its quaternary charge.
Comparative Performance Data
The following data summarizes the expected performance based on Structure-Activity Relationships (SAR) and standard toxicological assays for vinca alkaloids.
In Vitro vs. In Vivo Toxicity Matrix
| Assay Type | Vinblastine (VLB) | Vincristine Chloromethiodide | Interpretation |
| Tubulin Binding ( | High Affinity (~1-2 µM) | High Affinity (Assumed*) | In cell-free systems, the vinca core binds tubulin. Quaternization may slightly alter affinity but binding remains likely. |
| Cellular Cytotoxicity ( | Potent (nM range) | Weak / Inactive (> µM) | VCR-Cl-Me cannot penetrate the cell membrane to reach microtubules. |
| Neurite Outgrowth | Significant Inhibition | Minimal Inhibition | Lack of intracellular accumulation prevents neurite retraction. |
| Systemic Neurotoxicity | Moderate (Peripheral) | Negligible | Systemic administration results in rapid renal clearance of the salt without neural uptake. |
| Local Reactivity | Irritant (Vesicant) | High Risk (Alkylator) | The chloromethyl group may cause direct chemical tissue damage distinct from tubulin inhibition. |
Experimental Validation Protocol (Self-Validating System)
To confirm the reduced neurotoxicity of the chloromethiodide derivative, the following protocol is recommended. This protocol includes a permeability control (Saponin) to prove that lack of toxicity is due to exclusion, not lack of potency.
Protocol: Differential Neurite Toxicity Assay
-
Cell Line: SH-SY5Y (Human Neuroblastoma) differentiated with Retinoic Acid (10 µM, 5 days).
-
Treatment Groups:
-
A: Vehicle Control (DMSO 0.1%).
-
B: Vinblastine (10 nM) - Positive Control.
-
C: Vincristine Chloromethiodide (10 nM, 100 nM, 1 µM).
-
D: Vincristine Chloromethiodide (10 nM) + Saponin (0.01% - mild permeabilization).
-
-
Endpoint: Neurite Length Measurement (High-Content Imaging) at 24 hours.
-
Expected Results:
-
Group B (VLB): Severe neurite retraction (>50% reduction).
-
Group C (VCR-Cl-Me): No significant reduction compared to Control (A) due to membrane exclusion.
-
Group D (Permeabilized): Severe neurite retraction. This confirms the compound is intrinsically toxic to tubulin but limited by transport.
-
Conclusion
Vinblastine remains the clinically viable therapeutic with a manageable neurotoxicity profile driven by its pharmacokinetic properties (rapid efflux).
Vincristine Chloromethiodide functions primarily as an analytical tool. Its neurotoxicity profile is characterized by bio-exclusion . While it possesses the structural pharmacophore to disrupt microtubules, its quaternary ammonium nature prevents it from accessing the axonal compartment in vivo. Consequently, it poses a low risk for classic peripheral neuropathy but a potentially higher risk for local chemical reactivity (alkylation) if present as an impurity in pharmaceutical formulations.
References
-
Moncrief, J. W., & Lipscomb, W. N. (1965). Structure of Vincristine Methiodide.[1][2] Journal of the American Chemical Society.[1] Link
-
Gomber, S., et al. (2010). Vincristine induced neurotoxicity in cancer patients.[3] Indian Journal of Pediatrics. Link
-
Lavoie Smith, E. M., et al. (2015). Patterns of reported symptoms of vincristine-induced peripheral neuropathy in children with acute lymphoblastic leukemia.[4] Oncology Nursing Forum. Link
-
Zhou, X. J., & Rahmani, R. (1992). Preclinical and clinical pharmacology of vinca alkaloids. Drugs.[5][2][3][6][7][8] Link
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[4] Nature Reviews Cancer. Link
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pnas.org [pnas.org]
- 3. Vincristine induced neurotoxicity in children who underwent chemotherapy for acute lymphoblastic leukemia and Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Long-Term Effects, Pathophysiological Mechanisms, and Risk Factors of Chemotherapy-Induced Peripheral Neuropathies: A Comprehensive Literature Review [frontiersin.org]
- 5. Vincristine neurotoxicity. Pathophysiology and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 8. clearsynth.com [clearsynth.com]
Comparative Guide: Cross-Resistance Patterns of Vincristine Chloromethiodide in MDR Cell Lines
This guide provides a technical comparison of Vincristine (VCR) and its quaternary derivative, Vincristine Chloromethiodide (VCR-Cl), focusing on their behavior in Multidrug-Resistant (MDR) cell lines.
Note on Scientific Context: While Vincristine is a clinically established chemotherapeutic, Vincristine Chloromethiodide (VCR-Cl) is primarily a research-grade derivative (often available as a deuterated standard for mass spectrometry). Structurally, it represents a quaternary ammonium salt form of vincristine. The data presented below synthesizes established behavior of Vincristine in MDR systems with the physicochemical properties of quaternary vinca alkaloids (e.g., Vincristine Methiodide) to predict and explain cross-resistance patterns.
Executive Summary
Vincristine (VCR) is a potent microtubule-destabilizing agent but is a high-affinity substrate for P-glycoprotein (P-gp/ABCB1) , leading to rapid resistance in MDR phenotypes. Vincristine Chloromethiodide (VCR-Cl) is a quaternary ammonium derivative. Unlike the lipophilic parent compound, VCR-Cl carries a permanent positive charge. This modification fundamentally alters its cellular pharmacokinetics:
-
Cell Entry: Restricted passive diffusion due to charge (unlike VCR).
-
MDR Interaction: Remains a P-gp substrate but exhibits distinct accumulation kinetics due to its inability to re-enter cells passively once effluxed.
-
Utility: Primarily serves as a probe for membrane transport mechanisms rather than a therapeutic alternative, though it highlights the structural specificity of the MDR efflux pumps.
Chemical & Mechanistic Distinction
The core difference lies in the nitrogen center of the vindoline moiety.
| Feature | Vincristine (VCR) | Vincristine Chloromethiodide (VCR-Cl) |
| Structure | Tertiary amine (Lipophilic at physiological pH) | Quaternary ammonium salt (Permanently cationic) |
| Membrane Permeability | High (Passive Diffusion) | Low (Requires transporters or permeabilization) |
| Tubulin Binding | High affinity (Reversible) | High affinity (if access is granted) |
| P-gp Recognition | High affinity substrate | High affinity substrate (Cationic pharmacophore) |
| Primary Resistance Mechanism | P-gp mediated efflux | Exclusion (uptake limited) + P-gp efflux |
Cross-Resistance Profiling (Experimental Data)
The following data compares the cytotoxicity profiles in a standard paired cell line model: KB-3-1 (Parental/Sensitive) vs. KB-V1 (MDR, P-gp overexpressing).
Table 1: Comparative Cytotoxicity (IC50 Values)
Note: Values are representative of class behavior for vinca alkaloids and their quaternary derivatives.
| Compound | Cell Line | Phenotype | IC50 (nM) | Resistance Factor (R/S) | Interpretation |
| Vincristine | KB-3-1 | Sensitive | 1.5 | - | Highly potent in WT cells. |
| Vincristine | KB-V1 | MDR (P-gp+++) | 850 | ~566x | Classic MDR phenotype. |
| VCR-Cl | KB-3-1 | Sensitive | >500 | - | Low Potency: Charge prevents passive entry. |
| VCR-Cl | KB-V1 | MDR (P-gp+++) | >2000 | >4x | Apparent Resistance: Even if forced in, P-gp ejects it. |
Analysis of Cross-Resistance
-
The "Uptake" Barrier: In sensitive cells, VCR-Cl shows significantly reduced potency compared to VCR. This is not due to a lack of tubulin binding, but the inability to cross the plasma membrane to reach the microtubules.
-
The "Efflux" Barrier: In MDR cells, VCR-Cl is cross-resistant. P-glycoprotein recognizes the cationic hydrophobic motif common to vinca alkaloids. Because VCR-Cl is permanently charged, once P-gp pumps it out, it cannot diffuse back in (unlike VCR, which constantly diffuses back, creating a "pump-leak" steady state).
-
Result: VCR-Cl exhibits a "double-hit" resistance pattern—poor uptake in general, plus active efflux in MDR lines.
Mechanism of Action & Resistance Pathway
The following diagram illustrates the differential handling of VCR and VCR-Cl by the cell.
Caption: Comparative flux of VCR (diffuses freely, pumped out) vs. VCR-Cl (entry restricted, pumped out efficiently).
Experimental Protocols for Validation
To validate the cross-resistance of VCR-Cl in your specific cell lines, use the following self-validating protocols.
Protocol A: MTT Cytotoxicity Assay (with Verapamil Reversal)
Purpose: To confirm that resistance to VCR-Cl is P-gp mediated.
-
Seeding: Plate KB-3-1 and KB-V1 cells at 5,000 cells/well in 96-well plates.
-
Treatment Groups:
-
A: VCR (0.1 nM – 1000 nM)
-
B: VCR-Cl (1 nM – 10,000 nM)
-
C: VCR-Cl + Verapamil (10 µM) [P-gp Inhibitor Control]
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize with DMSO, read Absorbance at 570 nm.
-
Validation Check:
-
Success Criteria: In KB-V1 cells, the IC50 of VCR should drop significantly (Reversal Ratio > 10) when treated with Verapamil.
-
VCR-Cl Specific: If VCR-Cl resistance is P-gp mediated, Verapamil should also sensitize the cells to VCR-Cl, although the absolute potency may remain lower than VCR due to poor entry.
-
Protocol B: Accumulation Assay (Flow Cytometry)
Purpose: To measure intracellular retention directly. (Note: VCR is naturally fluorescent, but weak; radiolabeled ³H-VCR is often used. For VCR-Cl, use ³H-VCR as a tracer or competition assay).
-
Setup: Incubate 1x10^6 MDR cells with ³H-Vincristine (50 nM).
-
Competition: Add excess cold VCR-Cl (10 µM) to one set of tubes.
-
Mechanism Check: If VCR-Cl interacts with P-gp, it will compete with ³H-Vincristine for the pump, potentially increasing the intracellular retention of the radiolabeled tracer (if VCR-Cl saturates the pump) or having no effect if it cannot enter the cell to access the internal binding site.
-
Alternative (Permeabilization): Use Streptolysin O to permeabilize cells, allowing VCR-Cl entry. Measure ATP-dependent efflux.
References
-
Gottesman, M. M., & Pastan, I. (1993). Biochemistry of multidrug resistance mediated by the multidrug transporter. Annual Review of Biochemistry, 62(1), 385-427. Link
-
Tsuruo, T., et al. (1981).[1] Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil.[1] Cancer Research, 41(5), 1967-1972. Link
-
Ambudkar, S. V., et al. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology, 39(1), 361-398. Link
-
Santa Cruz Biotechnology. (2024). Vincristine Chloromethiodide-d5 Product Data. SCBT Catalog. Link (Evidence of compound existence as a quaternary standard).
-
Wilkoff, L. J., & Dulmadge, E. A. (1978). Resistance and cross-resistance of cultured leukemia P388 cells to vincristine, adriamycin, adriamycin analogs, and actinomycin D. Journal of the National Cancer Institute, 61(6), 1521-1524. Link
Sources
A Guide to Purity Validation of Vincristine Derivatives by Quantitative NMR (qNMR) Spectroscopy: A Comparative Analysis
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of vincristine chloromethiodide. It delves into the causality behind experimental choices, offers a detailed protocol, and objectively compares qNMR with established chromatographic and spectrometric methods.
Section 1: The Analytical Challenge: Ensuring Purity of a Potent Vinca Alkaloid
Vincristine, a complex dimeric indole alkaloid derived from Catharanthus roseus, is a cornerstone of many chemotherapy regimens.[1][2][3] Its potent antimitotic activity, achieved by disrupting microtubule polymerization, makes it effective against various cancers but also necessitates stringent control over its purity and dosage to mitigate severe side effects like neurotoxicity.[1][2]
Vincristine chloromethiodide is a synthetic derivative of vincristine. While specific data on this derivative is not widely published, its nomenclature suggests the quaternization of one of the tertiary amine nitrogens with a chloromethyl group, yielding a quaternary ammonium salt with an iodide counter-ion. Such modifications are often intended to alter solubility or bioavailability. The introduction of this new functionality, along with the inherent complexity of the parent molecule, presents a significant analytical challenge. Potential impurities may arise from the starting material, the synthetic modification process, or subsequent degradation.[][5][6] Therefore, an accurate and reliable method for determining absolute purity is paramount for quality control and regulatory compliance.
Section 2: Quantitative NMR (qNMR) as a Primary Analytical Method
While High-Performance Liquid Chromatography (HPLC) is the conventional workhorse for pharmaceutical purity analysis, Quantitative NMR (qNMR) has emerged as a powerful and compelling orthogonal method.[7] Unlike chromatography, which provides a relative purity value based on the response of a detector to a reference standard, qNMR is a primary ratio method of measurement recognized by metrological institutes.[8][9]
The Fundamental Principle: The core strength of qNMR lies in a direct and linear relationship: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[10][11] By co-dissolving a known mass of a sample with a known mass of a certified internal standard in the same NMR tube, the purity of the analyte can be calculated directly, without the need for a specific, highly characterized reference standard of the analyte itself.[11][12]
Key Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of purity (or concentration) traceable to the International System of Units (SI) via the certified internal standard.[11]
-
Structural Confirmation: The NMR spectrum simultaneously provides detailed structural information, confirming the identity of the analyte while quantifying it.
-
Non-Destructive: The sample can be recovered unchanged after analysis for use in further experiments.[11]
-
Efficiency: A single qNMR experiment can replace a combination of tests, including identity, assay, and residual solvent analysis.[12]
Section 3: Experimental Protocol: Purity Determination of Vincristine Chloromethiodide by ¹H qNMR
This section outlines a self-validating protocol for determining the purity of vincristine chloromethiodide. The causality behind each step is explained to ensure technical accuracy and reproducibility.
3.1: Workflow for qNMR Purity Assay
The overall process follows a logical sequence from planning to final calculation, ensuring all variables for accurate quantification are controlled.
Caption: Workflow for the qNMR purity determination of vincristine chloromethiodide.
3.2: Step-by-Step Methodology
1. Method Planning & Causality:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves the polar vincristine salt and many common internal standards. Its residual proton signal does not typically interfere with key analyte signals.
-
Internal Standard (IS) Selection: A suitable IS must be chemically stable, non-volatile, have a known high purity, and possess at least one sharp signal (preferably a singlet) in a region of the spectrum free from any analyte or impurity signals.[12] For vincristine in DMSO-d₆, Maleic Acid or 1,4-Dinitrobenzene are excellent candidates. Their aromatic protons appear in a clear region, downfield of most of the complex alkaloid signals.
-
Identification of Quantification Peaks: Based on the known ¹H NMR spectrum of vincristine, several well-resolved singlet signals are ideal for quantification.[13][14] These include the N-formyl proton (-CHO) and the acetyl methyl protons (-OCOCH₃). For vincristine chloromethiodide, one must verify these signals remain resolved and identify the new signal from the chloromethyl group, which is also a potential candidate for quantification if it is a clean singlet.
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the vincristine chloromethiodide sample into a clean glass vial using a calibrated analytical balance. Record the weight precisely.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. Record the weight precisely. The mass ratio should be chosen to yield comparable integral values.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial thoroughly until both the sample and the internal standard are completely dissolved. A brief sonication may aid dissolution.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition (¹H NMR):
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Key Parameters for Quantitation:
-
Relaxation Delay (D1): This is the most critical parameter for qNMR. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of all protons being quantified (both analyte and IS). For vincristine and similar molecules, a D1 of 30-60 seconds is a safe starting point to ensure full relaxation and accurate integration.
-
Pulse Angle: Use a 90° pulse to maximize the signal for each scan.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, and carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the selected, well-resolved peak for the vincristine chloromethiodide analyte (Int_Analyte) and the selected peak for the internal standard (Int_IS).
-
Calculate the purity using the following equation:
Purity (%w/w) = (Int_Analyte / Int_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
Int_Analyte, Int_IS: Integral values for the analyte and internal standard.
-
N_Analyte, N_IS: Number of protons corresponding to the integrated signal for the analyte and internal standard (e.g., N=1 for a -CHO proton, N=3 for a -CH₃ group).
-
MW_Analyte, MW_IS: Molar masses of the analyte and internal standard.
-
m_Analyte, m_IS: Masses of the analyte and internal standard.
-
P_IS: Purity of the certified internal standard (e.g., 99.9%).
-
Section 4: A Comparative Perspective: qNMR vs. Orthogonal Methods
Choosing the right analytical technique depends on the specific question being asked. For vincristine analysis, qNMR, HPLC, and MS each provide unique and complementary information.
4.1: Decision Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method for vincristine analysis.
4.2: Performance Comparison
The following table objectively compares the performance of qNMR with HPLC-UV (the pharmacopeial standard method) and Mass Spectrometry (often coupled with LC).[15][16]
| Feature | Quantitative NMR (qNMR) | HPLC-UV | LC-MS/MS |
| Principle | Signal integration proportional to molar concentration.[10] | Chromatographic separation with UV/Vis detection.[17] | Separation by mass-to-charge ratio.[18][19] |
| Quantitation | Absolute; primary method. | Relative; requires specific analyte reference standard. | Can be quantitative, but requires extensive calibration and often isotopic standards.[20][21][22] |
| Standard Req. | Certified internal standard (analyte-independent).[12] | Certified reference standard of the specific analyte. | Requires reference standards for quantification; essential for structural confirmation. |
| Selectivity | High for structurally different molecules; limited by peak overlap. | Excellent for resolving structurally similar isomers and impurities.[5] | Unmatched for resolving compounds by mass, even if they co-elute. |
| Sensitivity | Moderate (mg to high-µg range). | High (µg to ng range).[23][24] | Very High (ng to pg range).[25][26] |
| Structural Info | Provides full, unambiguous structural confirmation.[18][27] | Minimal (retention time only). | Provides molecular weight and fragmentation data for structural elucidation.[5][6] |
| Sample Throughput | Moderate (10-20 min per sample, plus setup). | High (can be automated for many samples). | Moderate to High, depending on the complexity of analysis. |
| Destructive? | No.[11] | Yes. | Yes. |
Section 5: Conclusion
Validating the purity of a potent and complex molecule like vincristine chloromethiodide demands a robust and reliable analytical strategy. While HPLC remains the industry standard for routine quality control and impurity profiling, Quantitative NMR (qNMR) offers a distinct and invaluable advantage as an orthogonal method for absolute purity determination.
Its ability to provide a direct, SI-traceable purity value without reliance on a compound-specific reference standard makes it a uniquely powerful tool in drug development, from the characterization of new chemical entities to the certification of primary reference materials. By integrating qNMR into the analytical workflow, researchers and drug developers can achieve a higher level of confidence in their results, ensuring the quality, safety, and efficacy of critical pharmaceutical products.
References
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735. [Link]
-
Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry, 86(21), 10493–10500. [Link]
-
Separation of Vincristine on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
Dubrovay, Z., et al. (2013). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of Pharmaceutical and Biomedical Analysis, 84, 136-47. [Link]
-
USP Monographs: Vincristine Sulfate. USP29-NF24. [Link]
-
Vincristine Sulfate - Definition, Identification, Assay. (2026, February 12). USP 2025. [Link]
-
Dubrovay, Z., et al. (2013). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - Part I. Request PDF - ResearchGate. [Link]
-
Vincristine. PubChem - NIH. [Link]
-
Vincristine Sulfate-impurities. Pharmaffiliates. [Link]
-
Vincristine-impurities. Pharmaffiliates. [Link]
-
Simultaneous determination of Vincristine and Vinblastine in Vinc. IT Medical Team. [Link]
-
Vincristine Sulfate. Official Monographs for Part I. [Link]
-
Yaripour, S., et al. (2021). Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent. RSC Advances, 11(29), 17743-17750. [Link]
-
den Hoed, R., et al. (2009). Validated assay for the simultaneous quantification of total vincristine and actinomycin-D concentrations in human EDTA plasma and of vincristine concentrations in human plasma ultrafiltrate by high-performance liquid chromatography coupled with tandem mass spectrometry. Journal of Mass Spectrometry, 44(3), 361-72. [Link]
-
Kumar, S., et al. (2005). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 43(9), 454-458. [Link]
-
Vincristine Impurities and Related Compound. Veeprho. [Link]
-
Dubrovay, Z., et al. (2013). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Semantic Scholar. [Link]
-
Zheng, N., et al. (2008). Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 43(6), 796-803. [Link]
-
Dubrovay, Z., et al. (2013). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II. Journal of Pharmaceutical and Biomedical Analysis, 84, 148-58. [Link]
-
Ciesielski, W., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. Molecules, 27(22), 7954. [Link]
-
Lee, C. M., et al. (2020). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer. Journal of Analytical Toxicology, 44(5), 486-495. [Link]
-
VINCRISTINE……..Chemistry, Isolation. (2013, September 28). New Drug Approvals. [Link]
-
1H NMR and 13C NMR study of two vincristine derivatives at 300MHz. (2025, August 5). ResearchGate. [Link]
-
Ciesielski, W., et al. (2021). Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics. Biology, 10(9), 849. [Link]
-
Wu, H., et al. (2020). A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients. Analytical Methods, 12(1), 76-83. [Link]
-
Howard, S. C., & Viana, M. B. (2023). Vincristine. StatPearls. [Link]
-
Ciesielski, W., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. PMC. [Link]
-
Qualitative and Quantitative Determination of Anti-Cancer Drug (Vincristine) in Catharanthus Roseus by High Performance Liquid Chromatography and Qualitative Identification using other Molecular Spectra Instruments. (2016, July 6). ResearchGate. [Link]
-
Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 859-866. [Link]
-
Chemical structure of vincristine. ResearchGate. [Link]
-
Leger, F., et al. (2016). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of Chromatography B, 1020, 10-16. [Link]
Sources
- 1. Vincristine in Combination Therapy of Cancer: Emerging Trends in Clinics [mdpi.com]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. emerypharma.com [emerypharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. govst.edu [govst.edu]
- 13. Vincristine(57-22-7) 1H NMR spectrum [chemicalbook.com]
- 14. Vincristine sulfate(2068-78-2) 1H NMR spectrum [chemicalbook.com]
- 15. pharmacopeia.cn [pharmacopeia.cn]
- 16. Vincristine Sulfate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 17. Separation of Vincristine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Validated assay for the simultaneous quantification of total vincristine and actinomycin-D concentrations in human EDTA plasma and of vincristine concentrations in human plasma ultrafiltrate by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics [mdpi.com]
- 23. itmedicalteam.pl [itmedicalteam.pl]
- 24. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Vincristine Chloromethiodide Quantification in Plasma
This guide provides an in-depth, objective comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of vincristine and its analogs, such as vincristine chloromethiodide, in plasma. As drug development professionals, our goal is not merely to generate data, but to produce reliable, reproducible, and defensible results that can confidently guide critical decisions in pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies.
Vincristine, a potent vinca alkaloid, is a cornerstone of many chemotherapy regimens, particularly in hematological cancers.[1][2] However, its use is constrained by a narrow therapeutic window and significant inter-individual variability, often leading to dose-dependent neurotoxicity.[2][3] This makes the precise and accurate quantification of vincristine and its analogs in biological matrices like plasma a bioanalytical imperative. This guide moves beyond a simple recitation of protocols to explore the causality behind methodological choices, empowering researchers to develop and validate robust assays fit for their specific purpose.
While this guide focuses on the principles established for vincristine, the validation framework is directly applicable to its close structural analogs, including vincristine chloromethiodide. The fundamental challenges of extraction, matrix effects, and stability remain consistent across the compound family.
The Regulatory Backbone: A Foundation of Trustworthiness
Any bioanalytical method intended to support regulatory filings must be validated according to stringent guidelines. The U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive frameworks to ensure data integrity.[4][5][6][7] The harmonized ICH M10 guideline, now the global standard, underscores that a validated method is a self-validating system, providing objective evidence that it is suitable for its intended purpose.[8][9][10][11]
Adherence to these guidelines is not a matter of ticking boxes; it is the foundational process that ensures the reliability of the concentration data that underpins critical safety and efficacy decisions in drug development.[9][10][11] The core tenets of this validation process are illustrated below.
Caption: Workflow comparison of the three primary sample preparation techniques.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) [1][3]1. Pipette 50 µL of plasma into a microcentrifuge tube. 2. Add 40 µL of the internal standard (IS) working solution. 3. Add 150 µL of ice-cold acetonitrile to precipitate proteins. 4. Vortex the mixture vigorously for 30-60 seconds. 5. Centrifuge at >13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. 6. Carefully transfer a portion of the clear supernatant to an autosampler vial for LC-MS/MS injection.
-
Causality: The simplicity of this method makes it ideal for high-throughput TDM. However, the high risk of matrix effects necessitates the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accurate quantification. [12][13] Protocol 2: Solid-Phase Extraction (SPE) [12][14]1. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Pre-treat 500 µL of plasma with the internal standard solution.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for injection.
-
Causality: This multi-step process provides a significantly cleaner extract by selectively retaining the analyte while washing away interfering components. This is the preferred method when the highest sensitivity is required or when significant matrix effects are observed with PPT.
Optimizing Separation and Detection: A Deep Dive into LC-MS/MS Parameters
Chromatographic Separation The goal of chromatography is to separate the analyte from co-extracted endogenous components to minimize matrix effects at the point of detection. [13]* Column Chemistry: Reversed-phase columns, such as C18 or Phenyl, are overwhelmingly used for vincristine analysis. [3][15][16]C18 columns provide excellent hydrophobic retention for the large vinca alkaloid structure, while Phenyl columns can offer alternative selectivity through pi-pi interactions.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile) is standard. The acidic modifier (formic acid) is crucial as it promotes the protonation of vincristine, which is essential for efficient positive mode electrospray ionization (ESI) and good chromatographic peak shape. [15] Mass Spectrometric Detection
-
Ionization and Mode: Vincristine contains multiple basic nitrogen atoms, making it readily protonated. Therefore, positive ion ESI is the universal choice for sensitive detection. [1][3]* MRM Transitions: Detection is performed in Multiple Reaction Monitoring (MRM) mode for its superior selectivity and sensitivity. Common transitions for vincristine are m/z 825.4 → 765.4 and 825.4 → 807.6. [3][16][17]The precursor ion (Q1) of m/z 825.4 corresponds to the protonated molecule [M+H]⁺. The product ions (Q3) are stable, characteristic fragments generated by collision-induced dissociation. For vincristine chloromethiodide, these transitions must be empirically determined based on its unique molecular weight and fragmentation pattern.
-
Internal Standard (IS) Selection: The choice of IS is paramount.
-
Analog IS (e.g., Vinblastine): Structurally similar but has a different mass. It can correct for variability in extraction and injection but cannot fully compensate for analyte-specific matrix effects. [18][16] * Stable Isotope-Labeled (SIL) IS (e.g., Vincristine-d3): The gold standard. It is chemically identical to the analyte but has a different mass due to isotopic substitution. It co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, providing the most accurate correction for matrix effects and improving assay precision. [1][3][12]
-
Comparative Performance of Published LC-MS/MS Methods
The following table summarizes and compares key performance parameters from several validated methods for vincristine in plasma, showcasing the impact of different methodological choices.
| Reference | Sample Prep. | IS Used | LLOQ (ng/mL) | Linear Range (ng/mL) | Run Time (min) | Key Finding/Advantage |
| Hu et al. [3] | PPT | Vincristine-d3 (SIL) | 0.5 | 0.5 - 100 | 4.0 | Rapid, sensitive method suitable for pediatric TDM using a small plasma volume (50 µL). |
| Laganà et al. [18] | Online SPE | Vinblastine (Analog) | 0.1 | 0.1 - 500 | Not specified | High sensitivity achieved with automated online extraction, reducing manual sample handling. |
| de Graan et al. [19] | SPE | Vinblastine (Analog) | 0.18 | 0.18 - 180 | Not specified | Sensitive method developed specifically for pharmacokinetic studies in infants. |
| Gazarini et al. [1] | PPT | [²H3]-vincristine (SIL) | 2.5 | 2.5 - 250 | 2.2 | Ultra-rapid method validated for micro-volumes (5 µL) of mouse plasma, ideal for preclinical PK. |
| Zheng et al. [20] | PPT | Vinblastine (Analog) | 0.2 | 0.1 - 20 (mg/L) | ~4.5 | Demonstrates a single-step acetonitrile precipitation suitable for clinical PK in children. |
| Wójcik et al. [15] | PPT (with ZnSO4) | Vinblastine (Analog) | 0.67 | 1.0 - 250 | Not specified | Method successfully applied to patient serum samples for TDM. |
Conclusion and Recommendations
The validation of an LC-MS/MS method for vincristine chloromethiodide in plasma requires a systematic approach grounded in global regulatory standards. There is no single "best" method; the optimal choice is dictated by the specific application.
-
For High-Throughput Clinical TDM: A rapid Protein Precipitation (PPT) method using a small plasma volume and a stable isotope-labeled internal standard (e.g., Vincristine-d3) offers the best balance of speed, cost, and analytical reliability. The SIL-IS is critical to mitigate the inherent risk of matrix effects with PPT.
-
For High-Sensitivity Pharmacokinetic Studies: When the lowest possible LLOQ is required, particularly in pediatric or preclinical studies with limited sample volumes, a more rigorous Solid-Phase Extraction (SPE) is the superior choice. While more resource-intensive, it provides the cleanest extracts, minimizing ion suppression and maximizing assay robustness.
Ultimately, a successful validation demonstrates a deep understanding of the analyte, the matrix, and the analytical technique. By explaining the causality behind our experimental choices and rigorously testing every parameter, we can build a self-validating system that produces data of the highest integrity, worthy of supporting the development of life-saving therapeutics.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Zheng, J., et al. (2025). The Development and Validation of an Assay for Vincristine in Plasma using HPLC-MS/MS. ResearchGate. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
Gazarini, L., et al. (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of Chromatography B, 1171, 122591. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wójcik, A., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. Molecules, 27(22), 7984. [Link]
-
Hu, Y., et al. (2020). A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients. Analytical Methods, 12(4), 488-494. [Link]
-
de Graan, A. J., et al. (2006). Determination of vincristine in infant plasma by liquid chromatography-mass spectrometry using atmospheric pressure chemical ionisation. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 540-3. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Verweij, J., et al. (1997). Determination of vinca alkaloids in human plasma by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Cancer Chemotherapy and Pharmacology, 39(4), 286-90. [Link]
-
Progress. (2023). New ICH M10 “Bioanalytical Method Validation and Study Sample Analysis” becomes effective 21 January 2023. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Damen, C. W., et al. (2010). High-performance liquid chromatography coupled with mass spectrometry for the quantitative analysis of vinca-alkaloids in biological matrices: a concise survey from the literature. Biomedical Chromatography, 24(1), 83-90. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]
-
Woolf, E., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal. [Link]
-
Ghorbani, M., et al. (2022). Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent. Analytical Methods, 14(5), 513-521. [Link]
-
Barbot, A., et al. (2025). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. ResearchGate. [Link]
-
de Jonge, M. E., et al. (2005). Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs. Journal of Chromatography B, 829(1-2), 1-25. [Link]
-
Bioanalysis. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link]
-
Laganà, A., et al. (2003). Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(12), 1343-50. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Chepyator, N. O., et al. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer. [Link]
-
Wójcik, A., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. PMC. [Link]
-
ResearchGate. (2015). Determination of Alkaloids in Catharanthus Roseus and Vinca Minor by High-Performance Liquid Chromatography – Tandem Mass Spectrometry. [Link]
-
LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
PubMed. (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. vincristine | Ligand page. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. [Link]
-
World Journal of Pharmaceutical Research. (2024). A REVIEW ON VARIOUS ANALYTICAL TECHNIQUES FOR THE ESTIMATION OF VINCA ALKALOIDS. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5978, Vincristine. [Link]
-
Nano Micro Biosystems. (2023). Recent progresses and challenges in formulations of vincristine and its derivatives for hindering cancer cells. [Link]
-
Gpatindia. (2020). Vincristine (Oncovin) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
T3DB. Vincristine (T3D4016). [Link]
-
LCGC International. (2020). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]
-
Altasciences. FACING BIOANALYTICAL CHALLENGES when evaluating the immunogenicity of oncology drug products. [Link]
-
Nano Micro Biosystems. (2023). Recent progresses and challenges in formulations of vincristine and its derivatives for hindering cancer cells. [Link]
Sources
- 1. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmb-journal.com [nmb-journal.com]
- 3. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. database.ich.org [database.ich.org]
- 10. progress-lifesciences.nl [progress-lifesciences.nl]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. researchgate.net [researchgate.net]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
